molecular formula C22H28O6 B1163891 Gelomulide B CAS No. 122537-60-4

Gelomulide B

Cat. No.: B1163891
CAS No.: 122537-60-4
M. Wt: 388.5 g/mol
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Description

Gelomulide B is a diterpene lactone isolated from the leaves of the plant Gelonium multiflorum. It is part of a group of compounds known for their complex molecular structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Gelomulide B involves mycelium fermentation followed by extraction, separation, and purification processes. This method includes cultivating specific strains, optimizing culture conditions, and extracting the fermentation products .

Industrial Production Methods: Industrial production of this compound typically follows the same fermentation and extraction principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gelomulide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Gelomulide B has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex molecular structures and reaction mechanisms.

    Biology: this compound is used to investigate its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: this compound is utilized in the development of new materials and chemical products

Mechanism of Action

Gelomulide B is part of a series of diterpene lactones, including Gelomulide A, Gelomulide N, Jolkinolide A, and Jolkinolide B. These compounds share similar structural features but differ in their functional groups and biological activities .

Comparison with Similar Compounds

Uniqueness of Gelomulide B: this compound stands out due to its specific molecular structure and the unique biological activities it exhibits.

Properties

IUPAC Name

[(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSZJMRQVJIBN-CLAXDQGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@H]6[C@@]2(O6)OC1=O)(CC[C@@H](C5(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099510
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122537-60-4
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122537-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gelomulide B
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Gelomulide B
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Gelomulide B
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Gelomulide B
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Gelomulide B

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